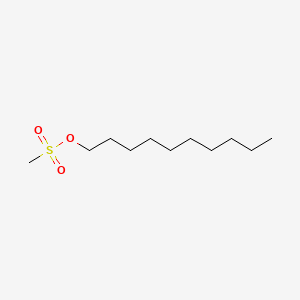

Methyl decanesulfonate

Description

General Overview of Sulfonate Esters as Versatile Synthetic Intermediates

Sulfonate esters, a class of organic compounds with the general structure R-SO₂OR', are pivotal intermediates in the realm of synthetic organic chemistry. alfa-chemistry.com Their versatility stems from the exceptional stability of the sulfonate group, which makes them excellent leaving groups in a variety of nucleophilic substitution and elimination reactions. eurjchem.commcat-review.org This reactivity is frequently harnessed to convert alcohols, from which sulfonate esters are commonly synthesized, into other functional groups. eurjchem.commcat-review.org A widely used method for their synthesis involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com

Beyond their role as reactive intermediates, sulfonate esters, particularly aryl sulfonate esters, serve as robust protecting groups for phenols due to their resistance to a range of reaction conditions. researchgate.netnih.gov Furthermore, the C-O bond in aryl sulfonate esters can be activated by transition metal catalysis, rendering them valuable alternatives to aryl halides in cross-coupling reactions for the formation of new carbon-carbon bonds. researchgate.netnih.gov The diverse reactivity and stability of sulfonate esters have established them as indispensable tools for synthetic chemists, enabling complex molecular constructions and functional group transformations. eurjchem.comrsc.org

Significance of Decyl Methane (B114726) Sulfate (B86663) within the Context of Long-Chain Alkyl Mesylate Chemistry

Decyl methane sulfate, also known as decyl mesylate, is a specific long-chain alkyl sulfonate ester that embodies the synthetic utility of this compound class. larodan.com As a member of the alkyl methanesulfonate (B1217627) (mesylate) family, it contains a methanesulfonyl group attached to a ten-carbon alkyl chain. alfa-chemistry.comlarodan.com The methanesulfonate moiety is an excellent leaving group, making decyl methane sulfate a valuable substrate for SN2 reactions. alfa-chemistry.comacs.org

The primary significance of decyl methane sulfate and other long-chain alkyl mesylates lies in their application as precursors for the synthesis of other long-chain compounds. For instance, they can be quantitatively converted to long-chain alkyl bromides by reacting them with anhydrous magnesium bromide. nih.govresearchgate.net This provides a clean and efficient method for introducing a bromide functional group. Long-chain alkyl methanesulfonates are also employed in the synthesis of long-chain glyceryl ethers and other complex lipids. scilit.comacs.org The defined length of the decyl chain makes this compound particularly useful in studies investigating the influence of alkyl chain length on the physical and chemical properties of molecules, such as in the formation of hydrogels and the properties of ionic liquids. acs.orgresearchgate.net

Chemical and Physical Properties of Decyl Methane Sulfate

| Property | Value | Source |

| CAS Number | 41233-29-8 | larodan.comvulcanchem.comalfa-chemistry.com |

| Molecular Formula | C₁₁H₂₄O₃S | larodan.comvulcanchem.comalfa-chemistry.com |

| Molecular Weight | 236.37 g/mol | larodan.comvulcanchem.comalfa-chemistry.com |

| IUPAC Name | decyl methanesulfonate | vulcanchem.com |

| Synonyms | Decyl mesylate, 1-Decyl mesylate, 1-(Methanesulfonyloxy)decane | larodan.com |

| Purity | >99% | larodan.com |

| Appearance | Not specified, but primary alkyl methanesulfonates are generally heavy oils or solids. | acs.org |

Research Findings on the Reactivity of Alkyl Methanesulfonates

Research into alkyl methanesulfonates has provided detailed insights into their reaction mechanisms. Studies on the reaction of 2-heptyl methanesulfonate, a related long-chain alkyl mesylate, with hydrogen peroxide have demonstrated that the reaction proceeds via a typical SN2 displacement with inversion of configuration. acs.org This stereochemical outcome is crucial for controlling the three-dimensional structure of products in asymmetric synthesis.

Furthermore, kinetic studies on the gas-phase elimination reactions of various primary alkyl methanesulfonates show that they undergo unimolecular elimination to form olefins. acs.org The rates of these reactions are influenced by steric factors, highlighting the role of the alkyl chain's structure in its reactivity. acs.org The reaction of alkyl methanesulfonates with aryl methyl sulfides to form sulfonium (B1226848) salts has also been studied, providing valuable kinetic data and insights into substituent and steric effects on this type of transformation. oup.com These fundamental studies on the reactivity of alkyl methanesulfonates are essential for their effective application in targeted organic synthesis.

Structure

2D Structure

Properties

IUPAC Name |

methyl decane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-15(12,13)14-2/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLRWZAGVYHOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961513 | |

| Record name | Methyl decane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41233-29-8 | |

| Record name | Methyl decanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041233298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl decane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Decyl Methane Sulfate

Esterification of Decyl Alcohol with Methanesulfonyl Chloride

The most common method for synthesizing decyl methane (B114726) sulfonate is the esterification of decyl alcohol with methanesulfonyl chloride. This reaction transforms the alcohol's hydroxyl group into a much better leaving group, the mesylate group, facilitating subsequent nucleophilic substitution or elimination reactions.

Standard Laboratory Preparation Protocols

In a typical laboratory setting, the synthesis of decyl methane sulfonate is achieved by reacting decyl alcohol with methanesulfonyl chloride in the presence of a base. commonorganicchemistry.comcommonorganicchemistry.com A common procedure involves dissolving the decyl alcohol in a suitable solvent, such as dichloromethane (B109758) (DCM), and then adding a base like triethylamine (B128534) (TEA) or pyridine. commonorganicchemistry.commasterorganicchemistry.com Methanesulfonyl chloride is then added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. commonorganicchemistry.com The reaction mixture is typically stirred for a period ranging from several hours to overnight to ensure complete conversion. commonorganicchemistry.com

A representative protocol involves the following steps:

Dissolve decyl alcohol and triethylamine in dichloromethane.

Cool the mixture in an ice bath.

Add methanesulfonyl chloride dropwise to the cooled solution.

Allow the reaction to warm to room temperature and stir overnight.

Workup the reaction by washing with water and brine, followed by drying the organic layer over a drying agent like magnesium sulfate (B86663).

Concentrate the solution to yield the crude product, which can be purified further if necessary. commonorganicchemistry.com

An alternative reagent for this transformation is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). commonorganicchemistry.com Its use can be advantageous as it avoids the formation of alkyl chloride as a side product, which can sometimes occur when using methanesulfonyl chloride. commonorganicchemistry.com

Table 1: Standard Laboratory Reagents for Decyl Methane Sulfonate Synthesis

| Reagent | Role | Common Examples |

| Alcohol | Starting Material | Decyl Alcohol |

| Sulfonylating Agent | Provides the Mesyl Group | Methanesulfonyl Chloride (MsCl), Methanesulfonic Anhydride ((MeSO₂)₂O) |

| Base | Acid Scavenger | Triethylamine (TEA), Pyridine |

| Solvent | Reaction Medium | Dichloromethane (DCM), Benzene |

Role of Stoichiometric and Catalytic Bases in Mesylate Formation

Bases play a crucial role in the formation of mesylates by neutralizing the hydrochloric acid (HCl) generated during the reaction between the alcohol and methanesulfonyl chloride. masterorganicchemistry.com This prevents the protonation of the alcohol and the potential for side reactions.

Stoichiometric Bases: In most standard laboratory syntheses, a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, is used. masterorganicchemistry.comprepchem.com The base acts as an acid scavenger, reacting with the HCl produced to form a salt, thus driving the reaction to completion. masterorganicchemistry.com For instance, a procedure for a related compound involved using 1.17 equivalents of triethylamine relative to the alcohol. prepchem.com Another patent describes using 0.9 to 1.1 molar equivalents of a tertiary amine relative to the alkyl alcohol. google.com

Catalytic Bases: While stoichiometric bases are common, the principles of green chemistry encourage the use of catalytic rather than stoichiometric reagents to minimize waste. rsc.orgresearchgate.netrajdhanicollege.ac.in Catalytic approaches can reduce the formation of salts and enhance reaction efficiency. rsc.org In the context of mesylation, while a full catalytic cycle for the base is not standard, minimizing the amount of base used is a step toward more sustainable synthesis. Research into catalytic methods for similar transformations is ongoing, aiming to reduce the environmental impact of chemical processes. researchgate.net For example, cobalt phthalocyanine (B1677752) has been used as a co-catalyst for generating radicals from benzyl (B1604629) mesylates in subsequent reactions. nih.gov

Optimization of Reaction Conditions for Yield and Purity in Research Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. nih.gov This process often involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents. nih.govbeilstein-journals.org

For the synthesis of decyl methane sulfonate, key variables to consider for optimization include:

Temperature: Lower temperatures are often used initially to control the exothermic reaction, while subsequent warming can drive the reaction to completion.

Reagent Stoichiometry: The molar ratio of methanesulfonyl chloride and the base to the alcohol can be adjusted. A slight excess of the sulfonylating agent and base is common to ensure full conversion of the starting alcohol. prepchem.com

Solvent Choice: The solvent can influence reaction rates and solubility of reagents and byproducts. Dichloromethane is a common choice due to its inertness and ease of removal. commonorganicchemistry.com

Workup Procedure: The washing steps during workup are critical for removing unreacted reagents and byproducts. For example, washing with a dilute acid solution can remove excess amine base, while a bicarbonate wash can neutralize any remaining acidic species. prepchem.com A patent for preparing alkyl methanesulfonate (B1217627) solutions highlights washing with an aqueous alkali metal carbonate solution to improve the thermal stability of the product solution. google.com

Design of Experiments (DoE) is a statistical method that can be employed to systematically explore the effects of multiple variables simultaneously, leading to a more comprehensive understanding of the reaction space and the identification of optimal conditions. nih.gov

Continuous Flow Synthesis Approaches for Alkyl Mesylates

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering advantages in safety, scalability, and efficiency. acs.orgvapourtec.comfigshare.comrawdatalibrary.netacs.org In a continuous flow setup for the synthesis of alkyl mesylates, solutions of the alcohol and the sulfonylating agent are pumped through a heated reactor coil. acs.org

A general procedure for the continuous flow preparation of alkyl mesylates involves:

Preparing separate solutions of the alcohol with a base (e.g., triethylamine) and methanesulfonyl chloride in an anhydrous solvent like acetonitrile (B52724). acs.org

Pumping these solutions independently to a T-mixer where they combine. acs.org

Directing the mixed stream through a heated reactor coil for a specific residence time to allow the reaction to occur. acs.org

The output stream containing the product can then be collected or directed into a subsequent in-line workup or further reaction step. acs.orgvapourtec.comfigshare.comacs.org

This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and purity. For example, a continuous flow process was developed to produce various N-methyl secondary amines where the starting alkyl mesylate was also produced in a continuous flow from the corresponding alcohol. acs.orgvapourtec.comfigshare.com This integrated approach, combining mesylation and a subsequent nucleophilic substitution in-line, demonstrates the efficiency of flow chemistry. acs.orgvapourtec.comfigshare.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Alkyl Mesylates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Limited by flask size | Easily scalable by extending run time |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of reagents can be hazardous | Small reaction volumes at any given time enhance safety |

| Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time |

| Integration | Difficult to integrate with subsequent steps | Easily integrated into multi-step, automated processes acs.orgvapourtec.comfigshare.com |

Considerations for Stereochemical Integrity During Synthesis

A significant advantage of converting an alcohol to a mesylate is that the reaction proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. libretexts.orgmasterorganicchemistry.comlibretexts.org This is because the carbon-oxygen bond of the alcohol is not broken during the mesylation process; instead, the oxygen-hydrogen bond of the alcohol attacks the sulfur atom of the methanesulfonyl chloride. libretexts.orglibretexts.org

Reactivity and Mechanistic Studies of Decyl Methane Sulfate

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group on a substrate. Decyl methane (B114726) sulfate (B86663) readily participates in these reactions, primarily following the SN2 pathway due to its primary alkyl structure. masterorganicchemistry.com

Decyl Methane Sulfate as a Potent Leaving Group

The methanesulfonate (B1217627) (mesylate, OMs) group is an exceptional leaving group in nucleophilic substitution reactions. libretexts.orgwikipedia.org Its effectiveness stems from the stability of the resulting methanesulfonate anion. The negative charge on the oxygen atom is delocalized through resonance across the sulfonyl group, effectively stabilizing the anion. libretexts.orgpressbooks.pub This stability makes the conjugate acid, methanesulfonic acid, a strong acid, and consequently, its conjugate base, the mesylate anion, a very weak base and an excellent leaving group. pressbooks.publibretexts.org The reactivity of sulfonate esters like decyl methane sulfate is comparable to or even greater than that of alkyl halides. masterorganicchemistry.comntu.ac.uk

The conversion of an alcohol to a sulfonate ester, such as decyl methane sulfate, transforms the poorly leaving hydroxyl group into a group that is readily displaced by a nucleophile. masterorganicchemistry.comchemistrysteps.com This conversion is crucial for facilitating substitution reactions.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Excellent |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | ~ -1.9 | Excellent |

| Cl⁻ | HCl | ~ -7 | Good |

| H₂O | H₃O⁺ | ~ -1.7 | Good |

| F⁻ | HF | ~ 3.2 | Poor |

| OH⁻ | H₂O | ~ 15.7 | Very Poor |

Note: The pKa values are approximate. A lower pKa of the conjugate acid corresponds to a weaker base and a better leaving group.

Reactivity with Diverse Nucleophiles (e.g., Halides, Alkoxides, Amines)

As a primary alkyl sulfonate, decyl methane sulfate reacts efficiently with a wide range of nucleophiles via the SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Halides: Nucleophilic halides such as iodide, bromide, and chloride can displace the mesylate group to form the corresponding decyl halides. The nucleophilicity of halides in polar aprotic solvents generally follows the order I⁻ > Br⁻ > Cl⁻. pressbooks.pub

Alkoxides: Alkoxide ions (RO⁻), being strong nucleophiles, react with decyl methane sulfate to form ethers. masterorganicchemistry.com This is a key step in the Williamson ether synthesis. However, the basicity of alkoxides can also promote competing elimination reactions. masterorganicchemistry.com

Amines: Amines, acting as neutral nucleophiles, can react with decyl methane sulfate to form substituted amines. chembam.comsavemyexams.com The initial reaction forms a secondary amine, which can then be further alkylated. chembam.com

Other Nucleophiles: Other effective nucleophiles include cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolate (RS⁻), which lead to the formation of nitriles, azides, and thioethers, respectively. pressbooks.publibretexts.org

| Nucleophile | Product |

| NaI in Acetone | 1-Iododecane |

| NaOCH₂CH₃ in Ethanol | Decyl ethyl ether |

| NH₃ (excess) | Decylamine |

| NaCN in DMSO | Undecanenitrile |

| NaN₃ in DMF | 1-Azidodecane |

Stereochemical Outcomes of Substitution Reactions

A hallmark of the SN2 reaction is the inversion of configuration at the stereocenter where the substitution occurs. masterorganicchemistry.comlibretexts.org This is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comchemistrysteps.com

In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to a mixture of retention and inversion products (racemization). quizlet.commasterorganicchemistry.com However, due to the primary nature of the decyl group, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely for decyl methane sulfate under typical conditions. masterorganicchemistry.commsu.edu

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions compete with nucleophilic substitution, particularly when the nucleophile is also a strong base. quizlet.com These reactions result in the formation of an alkene through the removal of a proton and a leaving group from adjacent carbon atoms. masterorganicchemistry.com

Competition between Substitution and Elimination Pathways

For primary substrates like decyl methane sulfate, SN2 reactions are generally favored over elimination. masterorganicchemistry.com However, the use of a strong, sterically hindered base can significantly increase the proportion of the elimination product. masterorganicchemistry.comyoutube.com

The balance between substitution and elimination is influenced by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, ethoxide) can give a mixture of SN2 and E2 products. youtube.comlibretexts.org Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because their bulkiness impedes the backside attack required for SN2. masterorganicchemistry.comyoutube.com

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: The choice of solvent can also influence the reaction pathway. libretexts.org

| Factor | Favors SN2 | Favors E2 |

| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

Regioselectivity and Stereoselectivity in Elimination Reactions

For decyl methane sulfate, elimination can only produce 1-decene, as there is only one type of β-hydrogen. Therefore, regioselectivity is not a factor.

However, in cases where different alkene isomers can be formed, E2 reactions are often regioselective and stereoselective.

Regioselectivity (Zaitsev's Rule): When multiple constitutional isomers can be formed, the major product is typically the more substituted (and therefore more stable) alkene. msu.eduiitk.ac.inlibretexts.org This is known as Zaitsev's rule. msu.educhemistrysteps.comkhanacademy.org

Stereoselectivity: E2 reactions are stereospecific and require a specific geometry between the departing proton and the leaving group. The most favorable arrangement is an anti-periplanar conformation, where the proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. ulethbridge.cachemistrysteps.comnumberanalytics.com This stereochemical requirement dictates the stereochemistry of the resulting alkene. When multiple stereoisomeric alkenes can be formed, the more stable trans (E) isomer is generally favored over the cis (Z) isomer. chemistrysteps.com

Rearrangement Reactions Involving Alkyl Mesylate Intermediates

Rearrangement reactions are a notable feature of certain nucleophilic substitution pathways, particularly those proceeding through carbocation intermediates. chemistrysteps.com These reactions, such as the Wagner-Meerwein rearrangement, involve the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent positively charged carbon, leading to a more stable carbocation. wikipedia.orgnumberanalytics.com The driving force for such rearrangements is the formation of a more stable carbocationic species (e.g., a primary carbocation rearranging to a secondary or tertiary one). chemistrysteps.commsu.edu

However, for primary alkyl mesylates like decyl methane sulfate, the occurrence of rearrangement reactions is highly unlikely under standard nucleophilic substitution conditions. This is because primary substrates strongly favor the bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The SN2 reaction is a concerted process where the nucleophile attacks the carbon atom and the leaving group departs simultaneously, without the formation of a discrete carbocation intermediate. masterorganicchemistry.com Since no carbocation is formed, the prerequisite for a Wagner-Meerwein type rearrangement is absent.

The formation of a primary carbocation, which would be necessary to initiate a rearrangement, is energetically unfavorable due to its low stability compared to secondary and tertiary carbocations. msu.edu For a rearrangement to occur with a decyl group, a primary carbocation would first have to be formed, which would then undergo a 1,2-hydride shift to generate a more stable secondary carbocation. This process is generally associated with unimolecular substitution (SN1) or unimolecular elimination (E1) pathways, which are not favored for primary alkyl substrates like decyl methane sulfate. masterorganicchemistry.comyoutube.com

While forcing conditions, such as the use of a very poor nucleophile in a highly ionizing solvent, could theoretically promote an SN1 pathway, these are not typical conditions for reactions involving primary mesylates. msu.edu In virtually all standard synthetic applications, decyl methane sulfate will react via an SN2 mechanism, and therefore, rearrangement of the decyl carbon skeleton is not observed. The synthesis of mesylates is often conducted in the presence of a non-nucleophilic base precisely to prevent acid-catalyzed rearrangement reactions. expertsmind.com

Table 1: Relative Stability of Carbocations and Propensity for Rearrangement

| Carbocation Type | Structure Example | Relative Stability | Likelihood of Formation from Alkyl Mesylate | Propensity for Rearrangement |

|---|---|---|---|---|

| Primary (1°) | R-CH₂⁺ | Least Stable | Low (Favors SN2) | High (if formed) |

| Secondary (2°) | R₂-CH⁺ | More Stable | Moderate (SN1/SN2 competition) | Moderate |

| Tertiary (3°) | R₃-C⁺ | Most Stable | High (Favors SN1) | Low (already stable) |

This interactive table illustrates the general principles of carbocation stability. Users can sort the columns to understand the relationship between substitution, stability, and reaction mechanism likelihood.

Comparative Mechanistic Analyses of Decyl Methane Sulfate with Other Sulfonate Esters

Decyl methane sulfate belongs to the family of sulfonate esters, which are widely used in organic synthesis due to the excellent leaving group ability of the sulfonate anion. periodicchemistry.commasterorganicchemistry.com The reactivity and reaction mechanism of a sulfonate ester are determined by the structure of the alkyl group (primary, secondary, or tertiary) and the nature of the sulfonate group itself (e.g., mesylate, tosylate, triflate).

As a primary alkyl mesylate, decyl methane sulfate predominantly undergoes nucleophilic substitution via the SN2 mechanism. masterorganicchemistry.com This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. ulethbridge.ca This behavior is characteristic of unhindered primary substrates with good leaving groups. masterorganicchemistry.com

Comparison with Other Alkyl Sulfonates:

Secondary Sulfonates (e.g., 2-Decyl Mesylate): For secondary systems, both SN1 and SN2 mechanisms are possible, and they often compete. masterorganicchemistry.com The choice of mechanism is influenced by the nucleophile's strength and the solvent's polarity. Strong nucleophiles in polar aprotic solvents favor the SN2 pathway, while weak nucleophiles in polar protic solvents (solvolysis) favor the SN1 pathway, which would involve a secondary carbocation and potential rearrangement products. libretexts.org

Tertiary Sulfonates (e.g., tert-Amyl Mesylate): Tertiary sulfonates react almost exclusively through the SN1 (and E1) mechanism due to severe steric hindrance that prevents backside attack and the high stability of the resulting tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com

Comparison of Sulfonate Leaving Groups:

The leaving group ability of a sulfonate ester is related to the acidity of the corresponding sulfonic acid. A more acidic parent sulfonic acid results in a more stable sulfonate anion, which is a better leaving group.

Mesylate (MsO⁻): Derived from methanesulfonic acid, the mesylate group is a very good leaving group. Its leaving group ability is comparable to that of iodide.

Tosylate (TsO⁻): Derived from p-toluenesulfonic acid, the tosylate group is also an excellent leaving group, with reactivity very similar to that of mesylates. For most synthetic purposes, mesylates and tosylates are considered interchangeable. masterorganicchemistry.com

Triflate (TfO⁻): Derived from trifluoromethanesulfonic acid, the triflate group is one of the best known leaving groups. The high stability of the triflate anion, due to the strong electron-withdrawing effect of the three fluorine atoms, makes alkyl triflates extremely reactive towards nucleophilic substitution.

In comparative solvolysis studies, which probe the SN1-SN2 mechanistic spectrum, substrates like methyl tosylate are used as the model for an SN2 reaction. researchgate.net The behavior of decyl methane sulfate would closely mirror that of methyl tosylate, exhibiting second-order kinetics and a high sensitivity to the nucleophilicity of the solvent. researchgate.net In contrast, substrates that react via an SN1 mechanism show a strong dependence on the solvent's ionizing power and little dependence on its nucleophilicity. researchgate.net

Table 2: Comparative Mechanistic Features of Representative Sulfonate Esters

| Compound | Substrate Type | Dominant Mechanism(s) | Carbocation Formation | Rearrangement Potential | Relative Reactivity |

|---|---|---|---|---|---|

| Decyl Methane Sulfate | Primary | SN2 | No | Negligible | High |

| Isopropyl Tosylate | Secondary | SN1 / SN2 | Possible | Yes (via SN1) | Moderate |

| tert-Butyl Mesylate | Tertiary | SN1 / E1 | Yes | Yes (but often limited as carbocation is already stable) | High (for SN1) |

| Decyl Triflate | Primary | SN2 | No | Negligible | Very High |

This interactive table allows for a comparison of different sulfonate esters. Users can sort by substrate type or dominant mechanism to understand how structure influences reactivity.

Applications of Decyl Methane Sulfate As a Chemical Building Block in Organic Synthesis

Preparation of Functionalized Long-Chain Organic Compounds

The primary application of decyl methane (B114726) sulfate (B86663) lies in its use as an electrophile in SN2 reactions. The mesylate group is an excellent leaving group, facilitating the attack of various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

The Williamson ether synthesis is a long-established and reliable method for preparing ethers. masterorganicchemistry.comwikipedia.org In this reaction, an alkoxide ion acts as a nucleophile and displaces a leaving group from an alkylating agent. wikipedia.orgorganicchemistrytutor.com Decyl methane sulfate is an effective alkylating agent in this synthesis, reacting with alkoxides to form decyl ethers. masterorganicchemistry.combeilstein-journals.org

The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon atom attached to the mesylate group, leading to the formation of an ether and the displacement of the methanesulfonate (B1217627) anion. masterorganicchemistry.comwikipedia.org This method is highly efficient for producing both symmetrical and unsymmetrical ethers. For instance, the reaction of decyl methane sulfate with sodium ethoxide would yield ethyl decyl ether. The choice of a primary alkyl sulfonate like decyl methane sulfate is crucial, as secondary and tertiary substrates tend to undergo elimination as a competing side reaction. masterorganicchemistry.comwikipedia.org

A variety of alcohols can be converted to their corresponding alkoxides and reacted with decyl methane sulfate, allowing for the synthesis of a diverse range of long-chain ethers. beilstein-journals.org This versatility is valuable in the synthesis of complex molecules such as ether lipids. beilstein-journals.org

Table 1: Examples of Williamson Ether Synthesis using Alkyl Mesylates

| Alkylating Agent | Nucleophile (Alkoxide) | Product | Reference |

|---|---|---|---|

| Hexadecyl mesylate | Glycerol (B35011) derivative alcoholate | C16-alkyl ether of glycerol derivative | beilstein-journals.org |

| Alkyl mesylate | L-ascorbic acid (acting as nucleophile) | 3-O-alkyl ethers of L-ascorbic acid | researchgate.net |

Decyl methane sulfate can be readily converted to long-chain alkyl halides through nucleophilic substitution with halide ions. cdnsciencepub.com For example, reacting decyl methane sulfate with a source of bromide ions, such as sodium bromide, in a suitable solvent will produce 1-bromodecane.

This transformation is a classic example of an SN2 reaction where the halide ion acts as the nucleophile. The reactivity of the decyl halides in subsequent reactions often increases in the order of chloride < bromide < iodide. researchgate.net The conversion of alcohols to alkyl halides via their mesylates is a common two-step strategy in organic synthesis. cdnsciencepub.com

Decyl methane sulfate is a key precursor for the synthesis of decylamines and other nitrogen-containing compounds. google.comh-brs.de The reaction with ammonia, primary, or secondary amines provides a straightforward route to the corresponding primary, secondary, or tertiary decylamines. psu.edu This process, known as N-alkylation, is fundamental in the synthesis of fatty tertiary amines and their derivatives, which have various industrial applications. google.com

Furthermore, decyl methane sulfate can be employed in the synthesis of more complex nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org For example, it can be used to alkylate a nitrogen atom within a pre-existing heterocyclic ring system. This is a common strategy for introducing long alkyl chains into pharmacologically active scaffolds or for preparing building blocks for functional dyes. researchgate.net The synthesis of certain isoxazoles and pyrazoles can be achieved through multi-step sequences where a decyl group is introduced via an appropriate precursor derived from decyl methane sulfate. organic-chemistry.org

Table 2: Synthesis of Nitrogen-Containing Compounds from Alkyl Sulfonates

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Alkyl Sulfonamide | Amine | N-alkylamine | psu.edu |

| Decyl Methane Sulfate | Nitrogen heterocycle | N-decyl substituted heterocycle | nih.gov |

Formation of Alkyl Halides (e.g., Alkyl Bromides)

Role in Stereoselective and Diastereoselective Transformations

While decyl methane sulfate itself is achiral, it can participate in stereoselective and diastereoselective reactions when reacted with chiral substrates or in the presence of chiral catalysts. acs.org In such transformations, the stereochemistry of the starting material or the influence of a chiral auxiliary directs the formation of a specific stereoisomer of the product. acs.orgmdpi.com

For example, in the synthesis of chiral sulfinyl compounds, a chiral alcohol can be converted to its mesylate and then reacted with a nucleophile, often proceeding with inversion of configuration at the chiral center. acs.org Similarly, the alkylation of a chiral enolate with decyl methane sulfate can lead to the formation of a product with a new stereocenter, with the diastereoselectivity being controlled by the existing chiral elements in the molecule. The predictable nature of the SN2 reaction allows for the controlled introduction of the decyl group in complex, multi-step syntheses of natural products and pharmaceuticals where precise stereochemical control is paramount. nih.govresearchgate.net

Use in Multicomponent Reactions and Cascade Processes

Decyl methane sulfate can be a component in multicomponent reactions (MCRs) and cascade (or tandem) processes. researchgate.netuniv-rennes.fr MCRs are highly efficient reactions where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next, without the need for isolating intermediates. researchgate.net

In the context of MCRs, decyl methane sulfate can act as the alkylating agent, introducing the long alkyl chain in the final step of the sequence or reacting with an intermediate formed from the other components. frontiersin.org For instance, an MCR could generate a nucleophilic species in situ, which then reacts with decyl methane sulfate to yield a complex, functionalized long-chain molecule.

In cascade processes, the introduction of the decyl group via decyl methane sulfate can initiate or terminate a series of reactions. univ-rennes.fr The versatility of the mesylate group allows for its integration into complex reaction sequences designed to build molecular complexity rapidly. univ-rennes.fr

Integration into Sustainable and Green Chemistry Methodologies

The use of decyl methane sulfate aligns with several principles of green chemistry. royalsocietypublishing.orgcolab.ws Methane sulfonic acid, the precursor to the mesylate group, is considered a green acid catalyst as it is biodegradable and less corrosive than many traditional mineral acids. researchgate.netrsc.org

The high efficiency and atom economy of SN2 reactions involving decyl methane sulfate contribute to greener synthetic routes by minimizing waste. rsc.org Furthermore, the development of syntheses in environmentally benign solvents, such as water or ionic liquids, or under solvent-free conditions, further enhances the green credentials of processes utilizing this reagent. rsc.orgnih.gov For example, the use of surfactants in water can create micelles that facilitate the reaction of hydrophobic substrates like decyl methane sulfate, avoiding the need for volatile organic solvents. frontiersin.org The use of mechanochemical methods, such as ball milling, for reactions involving related long-chain sulfates also points towards more sustainable, solvent-free synthetic approaches. rsc.orgresearchgate.net

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of Decyl Methane (B114726) Sulfate (B86663), offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of Decyl Methane Sulfate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of Decyl Methane Sulfate is expected to show distinct signals corresponding to the different types of protons in the molecule. The decyl chain would exhibit a characteristic triplet at approximately 0.8-0.9 ppm for the terminal methyl (CH₃) group. A series of multiplets would appear between 1.2-1.8 ppm, corresponding to the eight methylene (B1212753) (CH₂) groups in the middle of the alkyl chain. The methylene group directly bonded to the oxygen atom of the sulfate ester (-CH₂-O) would produce a triplet at a downfield-shifted position, typically around 4.0-4.3 ppm, due to the deshielding effect of the electronegative oxygen. The methyl group attached to the sulfur atom of the mesylate group (CH₃-SO₃) would appear as a sharp singlet around 3.0 ppm. nih.govmdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. acs.org For Decyl Methane Sulfate, signals for the ten carbons of the decyl chain would be observed in the aliphatic region (approximately 14-70 ppm). The terminal methyl carbon would appear at the most upfield position (~14 ppm), while the carbon attached to the oxygen (-CH₂-O) would be the most downfield of the chain carbons (~70 ppm). The methyl carbon of the methanesulfonyl group is expected to resonate around 37-40 ppm. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for Decyl Methane Sulfate

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Decyl Chain | ||

| Terminal CH₃ | ~0.85 (triplet) | ~14 |

| -(CH₂)₈- | ~1.2-1.8 (multiplets) | ~22-32 |

| -CH₂-O- | ~4.15 (triplet) | ~70 |

| Mesylate Group | ||

| CH₃-S- | ~3.0 (singlet) | ~38 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in Decyl Methane Sulfate by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Bands for Decyl Methane Sulfate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch | Sulfonate (-SO₃) | ~1350 | Strong |

| S=O Symmetric Stretch | Sulfonate (-SO₃) | ~1175 | Strong |

| C-O Stretch | Ester linkage | 900 - 1000 | Medium-Strong |

| C-S Stretch | Sulfonate | ~770 | Medium |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of Decyl Methane Sulfate and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of Decyl Methane Sulfate is 236.37 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) of 236 or 237, confirming the compound's identity.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for alkyl methanesulfonates include cleavage of the C-O bond, leading to the formation of a decyl carbocation (m/z 141) or a methanesulfonate (B1217627) anion (m/z 95). Another significant fragmentation involves the loss of the entire methanesulfonyloxy group, resulting in a fragment corresponding to the decene cation (m/z 140). Fragmentation within the decyl chain can also occur, producing a series of alkyl fragments separated by 14 mass units (CH₂). mdpi.comnih.gov

Table 3: Expected Mass Spectrometry Fragments for Decyl Methane Sulfate

| m/z Value | Proposed Fragment Ion | Formula |

| 237 | [M+H]⁺ (Protonated Molecule) | [C₁₁H₂₅O₃S]⁺ |

| 141 | [Decyl]⁺ | [C₁₀H₂₁]⁺ |

| 95 | [CH₃SO₃]⁻ (in negative ion mode) | [CH₃O₃S]⁻ |

| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating Decyl Methane Sulfate from impurities, byproducts, and unreacted starting materials. They are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like alkyl methanesulfonates. globalresearchonline.net It can be used to monitor the synthesis of Decyl Methane Sulfate by quantifying the consumption of volatile reactants, such as methanesulfonyl chloride, or the formation of volatile byproducts.

A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net Columns with a nonpolar or medium-polarity stationary phase, such as a DB-5 or DB-WAX, are commonly used for separating alkyl mesylates. nih.govglobalresearchonline.netresearchgate.net Detection is often achieved using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (GC-MS), which provides both quantification and structural identification of the separated components. nih.govglobalresearchonline.net By taking aliquots from a reaction mixture over time, GC analysis can generate a kinetic profile of the reaction, showing the concentration changes of reactants and products. nih.gov

Table 4: Typical Gas Chromatography (GC) Parameters for Alkyl Mesylate Analysis

| Parameter | Condition |

| Column | DB-5 (30 m x 0.32 mm x 1.0 µm) or similar nih.gov |

| Carrier Gas | Helium or Nitrogen researchgate.net |

| Injection Mode | Splitless globalresearchonline.net |

| Injector Temp. | ~220 °C globalresearchonline.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | ~280 °C (FID) globalresearchonline.net |

| Oven Program | Temperature gradient (e.g., 80 °C hold, ramp to 200 °C) globalresearchonline.net |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative and qualitative analysis of non-volatile compounds like Decyl Methane Sulfate. It is the primary method for determining the purity of the final product.

Since Decyl Methane Sulfate lacks a strong UV-absorbing chromophore, its detection can be challenging with standard UV detectors. globalresearchonline.net This limitation can be overcome in several ways. One approach is pre-column or post-column derivatization, where the analyte is reacted with a UV-active agent to enhance its detectability. researchgate.netnih.gov More commonly, alternative detection methods are used, such as an Evaporative Light Scattering Detector (ELSD), which is a quasi-universal detector for non-volatile analytes, or a Mass Spectrometer (HPLC-MS), which offers high sensitivity and specificity. researchgate.netcopernicus.org

Reversed-phase HPLC, using a C18 or C8 stationary phase, is typically employed for the separation. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov By accurately measuring the peak area and comparing it to a standard curve, HPLC can provide precise quantification of Decyl Methane Sulfate, making it invaluable for purity assessment and quality control. oatext.com

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Alkyl Sulfate/Sulfonate Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | ELSD, MS, or UV (with derivatization) |

| Flow Rate | ~1.0 mL/min nih.gov |

| Column Temp. | ~30 °C nih.gov |

Gas Chromatography (GC) for Volatile Product Analysis

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Materials

While comprehensive X-ray Diffraction (XRD) studies specifically detailing the crystalline structure of pure decyl methane sulfate are not extensively available in public literature, significant insights can be derived from the analysis of closely related materials, particularly other long-chain alkyl sulfates. The principles governing the solid-state packing and crystalline arrangement of these surfactant-like molecules are largely dictated by the interplay between their hydrophobic alkyl tails and polar sulfate headgroups. Therefore, XRD data from analogous compounds, such as sodium dodecyl sulfate (SDS) and other n-alkyl sulfates, serve as an excellent predictive framework for understanding the probable structural characteristics of decyl methane sulfate.

Research into a homologous series of n-alkyl sulfates has demonstrated a clear and predictable relationship between the length of the alkyl chain and the resulting crystal structure. whiterose.ac.uk Specifically, the lamellar period of the crystal phase, which corresponds to the thickness of the molecular layers, increases uniformly as the length of the alkyl chain increases. whiterose.ac.uk This trend is a direct consequence of the ordered, often interdigitated or bilayered, packing of the alkyl chains in the solid state.

A prominent and well-characterized example is sodium dodecyl sulfate (SDS), an anionic surfactant with a 12-carbon chain, making it a close structural analog to decyl methane sulfate (a 10-carbon chain). Detailed XRD studies have been performed on various forms of SDS, including its anhydrous and hydrated states. researchgate.netacs.org The anhydrous form of SDS has been identified to possess a monoclinic crystal structure. researchgate.net The packing motif consists of distinct double layers of the SDS molecules. researchgate.net

The influence of the alkyl chain on crystal packing is also evident in studies of organo-layered double hydroxides (LDHs) intercalated with various alkyl sulfate anions. researchgate.net XRD patterns of these materials show that the basal spacing (the distance between the layers) is directly dependent on the chain length of the intercalated alkyl sulfate. researchgate.net This relationship underscores how the spatial requirement of the alkyl chain is a primary determinant of the final crystalline architecture.

Table 1: Crystallographic Data for Anhydrous Sodium Dodecyl Sulfate (SDS) A structurally related alkyl sulfate.

| Parameter | Value | Citation |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Unit Cell Dimension (a) | 38.915 Å | researchgate.net |

| Unit Cell Dimension (b) | 4.709 Å | researchgate.net |

| Unit Cell Dimension (c) | 8.198 Å | researchgate.net |

| Angle (β) | 93.29° | researchgate.net |

| Packing Motif | Double layers of molecules | researchgate.net |

Furthermore, XRD analysis of ionic liquids based on 1-ethyl-3-methylimidazolium (B1214524) alkylsulfates reveals that these materials exhibit nano-scale structural heterogeneity. researchgate.net The size of the segregated nonpolar domains within these liquids is directly dependent on the length of the alkyl chain on the sulfate anion. researchgate.net This again highlights the crucial role of the alkyl group in defining the long-range order and structure, a principle that would apply to decyl methane sulfate.

Table 2: Effect of Alkyl Sulfate Chain Length on Basal Spacing in Organo-LDHs Illustrates the direct relationship between chain length and interlayer spacing observed via XRD.

| Alkyl Sulfate Intercalant | Number of Carbon Atoms | Basal Spacing (d-spacing) (nm) | Observed Arrangement | Citation |

| Octyl Sulfate | 8 | 2.18 | Monolayer | researchgate.net |

| Decyl Sulfate | 10 | 2.45 | Monolayer | researchgate.net |

| Dodecyl Sulfate (SDS) | 12 | 2.52 | Monolayer | researchgate.net |

Computational and Theoretical Investigations of Decyl Methane Sulfate and Analogues

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvation

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at an atomic level. For surfactants like decyl methane (B114726) sulfate (B86663), MD simulations can elucidate how individual molecules interact with each other and with solvent molecules, typically water, to form larger aggregates like micelles or monolayers at interfaces.

Research on long-chain alkyl sulfonates, such as sodium pentadecyl sulfonate and sodium dodecyl sulfate (SDS), reveals key aspects of their aggregation and solvation. nih.govacs.org In aqueous solutions, these amphiphilic molecules self-assemble to minimize the unfavorable contact between their hydrophobic alkyl tails and water. This leads to the formation of micelles, where the hydrocarbon tails form a core, and the polar sulfonate headgroups are exposed to the water.

Studies on various alkyl sulfonate systems have demonstrated that the length of the alkyl chain significantly influences interfacial properties. researchgate.netsioc-journal.cn For instance, in simulations of linear alkylbenzene sulfonates, both the length and the branching of the alkyl tail affect the surface tension and the tilt of the molecules at the water/air interface. researchgate.net Similarly, for nonylphenol-substituted alkyl sulfonates at a decane/water interface, the length of the sulfoalkyl chain was found to be a dominant factor in determining interfacial behavior. sioc-journal.cn

The table below summarizes typical parameters and findings from MD simulations of analogous alkyl sulfonate systems.

Table 1: Summary of MD Simulation Findings for Alkyl Sulfonate Analogues

| System | Simulation Focus | Key Findings |

| Sodium Pentadecyl Sulfonate / Water | Phase transitions | Identified a gel-to-fluid phase transition at 335 K, characterized by a shift from ordered to disordered hydrocarbon chains. nih.gov |

| Sodium Dodecyl Sulfate (SDS) Micelle / Water | Micellar structure and solvation | Water penetration is limited to the headgroup region, with a dry hydrocarbon core. researchgate.net Counterion binding is crucial for micelle stability and shape. acs.orgacs.org |

| Linear Alkylbenzene Sulfonates (LAS) / Water-Air Interface | Effect of alkyl chain structure | Surface tension and molecular tilt are dependent on both the length and branching of the alkyl tail. researchgate.net |

| Nonylphenol-substituted Alkyl Sulfonates / Decane-Water Interface | Interfacial properties | The length of the alkyl tail is the primary determinant of interfacial behavior. sioc-journal.cn |

These studies collectively suggest that in an aqueous environment, decyl methane sulfate would readily form micelles. The ten-carbon decyl chain would form a hydrophobic core, while the methane sulfonate headgroup would be solvated by water molecules and interact with any present counterions. The specific dynamics and structure would be sensitive to concentration, temperature, and the presence of other ions.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide detailed insight into the electronic structure and inherent reactivity of molecules. For decyl methane sulfate, such calculations would illuminate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.

While direct DFT studies on decyl methane sulfate are scarce, research on smaller analogues like methyl methanesulfonate (B1217627) and other sulfonate esters offers valuable information. ias.ac.inresearchgate.net These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. researchgate.net

For methyl methanesulfonate, calculations have identified multiple stable conformations, with the anti conformer (where the two methyl groups are on opposite sides of the S-O bond) being slightly more stable than the gauche conformer. researchgate.net The electronic structure is characterized by a significant polarization of the sulfonate group, with the oxygen atoms bearing substantial negative partial charges and the sulfur atom a corresponding positive charge. This charge distribution makes the sulfur atom an electrophilic center, susceptible to nucleophilic attack. alfa-chemistry.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In sulfonate esters, the HOMO is typically located on the oxygen atoms of the sulfonate group, while the LUMO is centered on the σ* antibonding orbital of the S-O-alkyl bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

The reactivity of alkyl methanesulfonates as alkylating agents is well-established and can be understood from their electronic structure. alfa-chemistry.com The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon of the alkyl chain. alfa-chemistry.com DFT calculations can quantify the stability of the transition states for such reactions, providing a theoretical basis for their observed reactivity. acs.org

Table 2: Representative Electronic Properties of Sulfonate Esters from Quantum Chemical Calculations

| Molecule/System | Computational Method | Key Electronic Property Findings |

| Methyl Methanesulfonate | DFT, MP2 | The anti conformation is the most stable. The sulfonate group is highly polarized. researchgate.net |

| Aryl Sulfonate Esters | DFT/B3LYP | Calculations of NMR chemical shifts and UV-Vis electronic spectra show good agreement with experimental data. ias.ac.in |

| Ethyl Methanesulfonate | DFT, MP2 | NBO analysis indicates favorable geometry of oxygen lone pairs in the more stable Cs conformation. researchgate.net |

Based on these analogue studies, it can be inferred that decyl methane sulfate would exhibit a highly polarized sulfonate headgroup, making the sulfur atom electrophilic. The long decyl chain would primarily influence the molecule's physical properties, such as solubility and aggregation, rather than the intrinsic electronic reactivity of the sulfonate ester functional group.

Modeling of Reaction Mechanisms and Transition State Energies

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and the calculation of transition state energies, which determine reaction rates. The hydrolysis of sulfonate esters is a key reaction that has been a subject of both experimental and theoretical investigation. acs.org

The hydrolysis of a sulfonate ester can, in principle, occur through different mechanisms, including a concerted (SN2-like) pathway or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. acs.org Computational studies on the hydrolysis of aryl benzenesulfonates have been performed to distinguish between these possibilities. By mapping the potential energy surface, researchers have found that for many of these compounds, the reaction proceeds through a single, early, reactant-like transition state, supporting a concerted mechanism. acs.org

Calculations using various DFT functionals (like M06-2X, B3LYP, and CAM-B3LYP) and continuum solvation models (like SMD) have been employed to obtain activation barriers for these reactions. acs.org The inclusion of explicit water molecules in the calculations can also be important for accurately modeling the transition state in an aqueous environment. acs.org

Another important reaction of methanesulfonate esters is their role as alkylating agents. alfa-chemistry.com The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom attached to the sulfonate oxygen, and the methanesulfonate anion departs as a leaving group. alfa-chemistry.com For reactions of methanesulfonyl chloride with alcohols, a mechanism involving the formation of a highly reactive sulfene (B1252967) (CH₂=SO₂) intermediate has been proposed and supported by computational evidence. wikipedia.org

Table 3: Computational Insights into Reaction Mechanisms of Sulfonate Esters

| Reaction | System Studied | Computational Approach | Mechanistic Findings |

| Alkaline Hydrolysis | Aryl Benzenesulfonates | DFT (M06-2X), IRC, PCM | Evidence supports a concerted mechanism with a single transition state, rather than a stepwise pathway with a stable intermediate. acs.org |

| Formation from Alcohol and Sulfonic Acid | Methanol + Methanesulfonic Acid | Isotopic Labeling, GC-MS | The reaction proceeds via C-O bond cleavage of the alcohol, consistent with a reversal of the ester solvolysis mechanism. pqri.org |

| Olefination | Fluoroalkyl Mesylates | N/A | A proposed mechanism involves the formation of a four-membered cyclic intermediate that fragments to an alkene. arkat-usa.org |

| Cyanation of Alkyl Mesylates | Secondary Alkyl Mesylates | Control Experiments | The reaction likely proceeds through an in-situ generated alkyl iodide intermediate, followed by a Ni(I)/Ni(III) catalytic cycle. bohrium.com |

For decyl methane sulfate, these studies imply that its reactions, such as hydrolysis, would likely follow pathways similar to those established for other alkyl and aryl sulfonates. The long decyl chain is not expected to alter the fundamental electronic steps of the reaction at the sulfonate center but would affect the accessibility of the reactive site due to steric hindrance and aggregation behavior in solution.

Conformational Analysis and Energetic Landscapes

Theoretical studies often combine quantum chemical calculations for small fragments with molecular mechanics or dynamics for the full chain. For simple alkanes, the anti (or trans) conformation, where the carbon backbone is in a linear zigzag arrangement, is generally the most stable. organicchemistrytutor.com Rotations around C-C bonds can lead to higher-energy gauche conformations. organicchemistrytutor.com

The conformational preferences of the ester or sulfonate group itself also play a role. For methyl methanesulfonate, the anti conformation around the S-O bond is favored. researchgate.net For longer chain esters, it has been shown that while a C-O-C(=O)-C-C segment can be collapsed into a single all-trans conformation, isomerism in the rest of the alkyl chain often persists. nih.govnih.gov

In the context of ionic liquids with long alkyl chains, such as 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate, studies have shown that the decyl chain can exist as a mixture of gauche and trans conformers. researchgate.net Phase transitions, induced by pressure for example, can be associated with changes in the conformational ordering of the alkyl chain. researchgate.net Similarly, infrared spectroscopy studies on thin films of organic semiconductors with decyl chains have directly observed the "melting" or disordering of the chains, indicated by an increase in the population of gauche conformers, during phase transitions. researcher.lifeacs.org

Table 4: Findings from Conformational Analysis of Long-Chain Molecules

| Molecule/System | Method | Key Conformational Findings |

| Butane | Newman Projections | The anti conformation is the most stable, while the fully eclipsed conformation is the least stable due to steric hindrance. organicchemistrytutor.com |

| Methyl Butanoate | Raman Spectroscopy, Quantum Chemistry | The C-O-C(=O)-C-C segment prefers an all-trans conformation, but isomerism persists in the rest of the chain. nih.govnih.gov |

| Ph-BTBT-C10 (with decyl chain) | Infrared Spectroscopy | Phase transitions are correlated with the melting (disordering) of the decyl chains, involving an increase in gauche conformers. researcher.lifeacs.org |

| 1-decyl-3-methylimidazolium tetrafluoroborate | Raman Spectroscopy, X-ray Diffraction | Pressure-induced phase transitions are linked to changes in the gauche/trans conformational equilibrium of the decyl chain. researchgate.net |

For decyl methane sulfate, it is expected that the decyl chain would have a lowest-energy all-trans conformation. However, in a liquid or solution state, it would exist as a dynamic equilibrium of many conformations, with gauche conformers introducing kinks into the chain. The energetic landscape would be characterized by numerous local minima corresponding to different conformational isomers, separated by relatively small energy barriers corresponding to bond rotations. The specific population of each conformer would be temperature-dependent and influenced by intermolecular interactions within aggregates or at interfaces.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes to Long-Chain Alkyl Mesylates

The traditional synthesis of alkyl mesylates from the corresponding alcohols is well-established, but modern chemical process development demands more efficient, safer, and scalable methods. Research is actively moving beyond conventional batch processing, which can be time-consuming and costly for large-scale production, towards innovative and streamlined approaches. scribd.com

A significant advancement is the development of continuous flow processes for the synthesis of alkyl mesylates. acs.orgvapourtec.comacs.orgfigshare.com In this methodology, the alcohol precursor is reacted with methanesulfonyl chloride in a flow reactor system. This approach offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety by minimizing the accumulation of reactive intermediates, and significantly reduced reaction times. acs.orgresearchgate.net One notable process allows for the production of the alkyl mesylate in a continuous flow, which can then be directly fed into a subsequent reaction, such as an amination, creating a fully integrated and highly efficient in-line process. vapourtec.comacs.orgfigshare.com

These modern synthetic strategies represent a significant leap forward, enabling faster, more economical, and safer production of long-chain alkyl mesylates like decyl methane (B114726) sulfate (B86663).

Table 1: Comparison of Synthetic Approaches for Alkyl Mesylates

| Method | Description | Advantages | Key Findings & Research |

| Conventional Batch Synthesis | Reaction of an alcohol with mesyl chloride in a batch reactor, often with a base like triethylamine (B128534). | Well-established and widely understood procedure. | Often considered inconvenient or expensive for large quantities. scribd.com |

| Continuous Flow Synthesis | Reactants are pumped through a heated reactor coil to produce the alkyl mesylate continuously. | Enhanced safety, better process control, shorter reaction times, and potential for in-line telescoping into subsequent reactions. acs.orgresearchgate.net | The starting mesylate material can be produced in continuous flow and used immediately in a subsequent nucleophilic substitution. vapourtec.comacs.org |

| One-Pot In Situ Generation | The alkyl mesylate is formed from an alcohol and used immediately in the same reaction vessel without isolation. | Increased efficiency, reduced purification steps, and handling of fewer intermediates. | Demonstrated in one-pot halogenation reactions where the mesylate intermediate is converted to an alkyl iodide or bromide. nih.govacs.org |

Exploration of Decyl Methane Sulfate in Catalytic Cycles and Reagent Development

Decyl methane sulfate and other long-chain alkyl mesylates are transitioning from their classical role as simple alkylating agents in reactions like the Williamson Ether Synthesis to more sophisticated applications in modern catalytic chemistry. masterorganicchemistry.com Their utility as electrophilic partners in advanced cross-coupling reactions is a particularly active area of research. researchgate.net

Recent breakthroughs have demonstrated the successful use of alkyl sulfonates in nickel-catalyzed cross-electrophile coupling reactions. rsc.org In one such system, a proposed catalytic cycle involves the in situ conversion of the alkyl mesylate to an alkyl iodide, which then engages with a nickel catalyst to generate an alkyl radical. This radical species subsequently couples with a vinyl or aryl partner. rsc.org Notably, mesylates derived from long-chain alcohols, such as oleyl alcohol, have proven to be effective substrates in these transformations, highlighting the applicability to molecules like decyl methane sulfate. rsc.org

The development of new reagents and reaction protocols also leverages the reactivity of alkyl mesylates. They serve as key precursors in:

Cross-Coupling Reagents: Alkyl mesylates are used to prepare other organometallic reagents, such as alkylcarbastannatranes, which are then used in stereospecific cross-coupling reactions. acs.org

Novel Halogenation Reactions: Alkyl mesylates react with methyl Grignard reagents in a newly developed method where the Grignard reagent functions as a halide source, efficiently converting the mesylate to an alkyl iodide or bromide. nih.govacs.org

Cross-Electrophile Coupling: In nickel/cobalt co-catalyzed systems, benzyl (B1604629) mesylates, which can be generated in situ from the corresponding alcohols, have been successfully coupled with aryl halides. nih.gov

This evolution underscores the versatility of decyl methane sulfate not just as a static reagent, but as a dynamic component in the development of novel, catalytic C-C bond-forming methodologies.

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. While extensive kinetic and mechanistic data exists for sulfonate ester reactions, the direct application of advanced in situ spectroscopic techniques to study the real-time reaction dynamics of decyl methane sulfate specifically is an emerging field. researchgate.net However, the principles and potential of these techniques can be inferred from studies on related systems.

In situ spectroscopy allows chemists to monitor reactions as they happen, providing a window into the transient intermediates and pathways that define the mechanism.

In Situ Infrared (IR) Spectroscopy (ReactIR): This technique is highly effective for tracking the progress of alkylation reactions. mt.com For the synthesis of decyl methane sulfate from decanol, ReactIR could monitor the disappearance of the broad O-H stretch of the alcohol and the appearance of the strong, characteristic symmetric and asymmetric S=O stretching bands of the mesylate group. In a subsequent substitution reaction, the consumption of the mesylate could be similarly tracked in real time.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR has been used to observe the formation and reaction of intermediates in substitution reactions involving sulfur-based leaving groups. rsc.org This method could be applied to study the SN2 reaction of decyl methane sulfate with a nucleophile, providing direct evidence for the reaction kinetics and observing potential side reactions.

While direct reports on decyl methane sulfate are limited, computational methods like Density Functional Theory (DFT) are also being used to calculate energy barriers and bond dissociation energies for reactions of alkyl sulfonates, providing theoretical support for proposed mechanisms. acs.org The future of understanding these reactions will likely involve a synergistic approach, combining in situ spectroscopic data with computational modeling to build a comprehensive mechanistic picture.

Application in Advanced Material Science and Chemical Engineering as a Synthetic Precursor

The unique structure of decyl methane sulfate, featuring a good leaving group attached to a long lipophilic alkyl chain, makes it an exceptionally useful synthetic precursor in material science and chemical engineering. mit.edu Its primary role is as a highly effective alkylating agent for introducing a C10 chain into various molecular scaffolds, thereby tuning properties like solubility, self-assembly, and surface activity.

Key application areas include:

Functional Polymer Synthesis: Alkyl mesylates are used to functionalize polymers. For example, a mesylate group can be introduced at a polymer chain-end, which then serves as a reactive handle for further modification or for initiating another polymerization. acs.orgmdpi.com The decyl group can be incorporated to create amphiphilic block copolymers or polymers with modified thermal properties. sigmaaldrich.com

Bioconjugation and Linker Synthesis: In the field of biomedical materials, decyl methane sulfate is an ideal precursor for creating linker molecules. Research has shown that oligo(ethylene glycol) (OEG) linkers can be synthesized where one end is functionalized and the other hydroxyl end is converted to a mesylate. nih.gov This mesylate group is a versatile precursor that can be converted into a wide array of other functional groups (e.g., -NH2, -SH, -I), creating heterobifunctional linkers essential for targeted drug delivery and diagnostics. nih.gov

Precursors for Functional Materials: The introduction of a decyl chain is a common strategy for creating surfactants and ionic liquids. Decyl methane sulfate can serve as a key precursor in the synthesis of these materials, which have widespread applications in chemical engineering, from catalysis to separation processes. researchgate.netgoogle.com Microfluidic systems, which are used for the synthesis of new functional materials like microcapsules and Janus particles, often rely on precursors that control interfacial properties, a role for which derivatives of decyl methane sulfate are well-suited. cnu.ac.kr

The ability to precisely introduce a long alkyl chain makes decyl methane sulfate a valuable tool for designing and synthesizing a new generation of advanced materials with tailored properties for specific, high-value applications.

Q & A

Basic: What synthetic pathways are optimal for producing decyl methane sulfate, and how can reaction conditions be controlled to maximize yield?

Decyl methane sulfate is typically synthesized via sulfonation or esterification reactions. Key variables include temperature (40–80°C), catalyst selection (e.g., sulfuric acid or chlorosulfonic acid), and molar ratios of reactants. Yield optimization requires precise control of exothermic reactions and purification via solvent extraction or column chromatography to remove unreacted decanol and byproducts .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of decyl methane sulfate?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm alkyl chain integrity and sulfate group attachment.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detects impurities and quantifies purity.

- Fourier-Transform Infrared Spectroscopy (FTIR): Validates sulfate ester bonds (S=O stretching at 1200–1250 cm⁻¹) .

Basic: What are the critical stability considerations for decyl methane sulfate under varying storage conditions?

Decyl methane sulfate hydrolyzes in aqueous environments, especially under alkaline conditions. Store in anhydrous solvents (e.g., dichloromethane) at 4°C, and avoid prolonged exposure to light or humidity. Stability assays (e.g., accelerated aging studies) should monitor degradation via LC-MS .

Advanced: How do pH and ionic strength influence the aggregation behavior of decyl methane sulfate in aqueous solutions?

At low pH (<5), protonation of the sulfate group reduces electrostatic repulsion, lowering the critical micelle concentration (CMC). Increased ionic strength (e.g., NaCl) screens charges, promoting micellization. Dynamic light scattering (DLS) and surface tension measurements are recommended to quantify aggregation .

Advanced: What computational models predict the physicochemical properties of decyl methane sulfate?

Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations can predict solubility, CMC, and biodegradability. Parameters like logP (partition coefficient) and molecular volume are critical inputs .

Advanced: How can contradictory data on the CMC of decyl methane sulfate be resolved?

Discrepancies often arise from impurities or methodological differences. Standardize protocols using conductivity measurements or pyrene fluorescence assays. Cross-validate results with NMR diffusion-ordered spectroscopy (DOSY) to assess micelle size .

Advanced: What metadata standards ensure reproducibility in experiments involving decyl methane sulfate?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include synthesis conditions (temperature, catalysts), analytical instrument parameters (NMR frequency, LC-MS gradients), and raw data repositories (e.g., Zenodo) .

Basic: What safety protocols are essential when handling decyl methane sulfate?

- Engineering Controls: Use fume hoods and closed systems to minimize inhalation.

- PPE: Neoprene gloves, Tychem® suits, and eye protection.

- Emergency Measures: Immediate decontamination with water for skin contact and medical evaluation for inhalation exposure .

Advanced: What mechanistic insights do degradation pathways of decyl methane sulfate provide under environmental conditions?

Hydrolysis and microbial degradation produce methane sulfonic acid and decanol. Use high-resolution mass spectrometry (HRMS) and ¹⁸O isotopic labeling to trace pathways. Aerobic degradation rates are faster than anaerobic, as shown in sediment microcosm studies .

Advanced: How does alkyl chain length affect surfactant properties compared to homologs (e.g., octyl or dodecyl sulfates)?

Shorter chains (C8) have higher CMC and lower Krafft temperatures, while longer chains (C12) exhibit stronger micellar stability. Compare interfacial tension reduction using pendant drop tensiometry .

Basic: Which solvent systems are recommended for dissolving decyl methane sulfate in experimental setups?